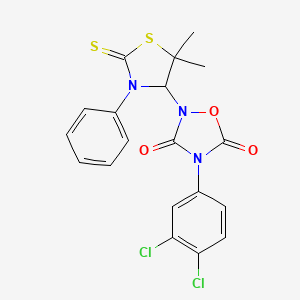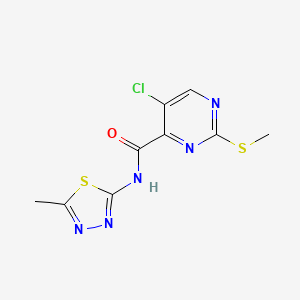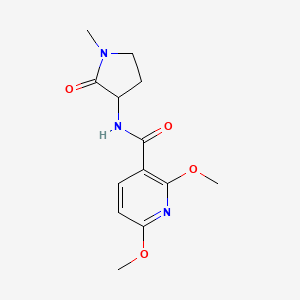![molecular formula C21H20N2O3S B6131077 5-{1-[5-(3-methylphenyl)-2-furoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6131077.png)
5-{1-[5-(3-methylphenyl)-2-furoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{1-[5-(3-methylphenyl)-2-furoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide, commonly known as TAK-659, is a novel small molecule inhibitor that has gained significant attention in the field of oncology research. TAK-659 is a selective inhibitor of spleen tyrosine kinase (SYK), a non-receptor tyrosine kinase involved in the regulation of various signaling pathways in immune cells.
Mechanism of Action
TAK-659 selectively inhibits 5-{1-[5-(3-methylphenyl)-2-furoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide, which is involved in the regulation of various signaling pathways in immune cells, including B cell receptor (BCR), Fc receptor, and toll-like receptor (TLR) signaling. Inhibition of 5-{1-[5-(3-methylphenyl)-2-furoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide by TAK-659 leads to the suppression of downstream signaling pathways, resulting in the inhibition of cell proliferation, survival, and migration. TAK-659 has also been shown to modulate the activity of immune cells, including T cells, natural killer cells, and dendritic cells, leading to enhanced anti-tumor immune response.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis and cell cycle arrest in cancer cells, both as a single agent and in combination with other anti-cancer drugs. In addition, TAK-659 has also been shown to inhibit angiogenesis, a process involved in the growth and spread of cancer cells. TAK-659 has also been shown to enhance the anti-tumor immune response by modulating the activity of immune cells, leading to the activation of cytotoxic T cells and natural killer cells.
Advantages and Limitations for Lab Experiments
TAK-659 has several advantages as a research tool, including its high selectivity for 5-{1-[5-(3-methylphenyl)-2-furoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide, its ability to modulate the activity of immune cells, and its potential therapeutic applications in cancer. However, there are also some limitations associated with the use of TAK-659 in lab experiments, including its low solubility, its poor pharmacokinetic properties, and its potential off-target effects.
Future Directions
There are several future directions for research on TAK-659, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other diseases, such as autoimmune disorders, and the exploration of its mechanism of action in more detail. In addition, the combination of TAK-659 with other anti-cancer drugs and immunotherapies is also an area of active research.
Synthesis Methods
The synthesis of TAK-659 involves a multi-step process, starting from commercially available starting materials. The first step involves the preparation of 5-(3-methylphenyl)-2-furoic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 1-(2-aminoethyl) pyrrolidine to form the corresponding amide. The final step involves the introduction of a thiophene moiety to the amide using a palladium-catalyzed cross-coupling reaction. The overall yield of the synthesis method is reported to be around 20%.
Scientific Research Applications
TAK-659 has been extensively studied for its potential therapeutic applications in various types of cancer, including lymphoma, leukemia, and solid tumors. 5-{1-[5-(3-methylphenyl)-2-furoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide is known to play a crucial role in the survival and proliferation of cancer cells, making it an attractive target for cancer therapy. TAK-659 has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, both as a single agent and in combination with other anti-cancer drugs. In addition, TAK-659 has also been shown to enhance the anti-tumor immune response by modulating the activity of immune cells.
properties
IUPAC Name |
5-[1-[5-(3-methylphenyl)furan-2-carbonyl]pyrrolidin-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-13-4-2-5-14(12-13)16-7-8-17(26-16)21(25)23-11-3-6-15(23)18-9-10-19(27-18)20(22)24/h2,4-5,7-10,12,15H,3,6,11H2,1H3,(H2,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHCNDCJWSFWQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(O2)C(=O)N3CCCC3C4=CC=C(S4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide](/img/structure/B6131004.png)
![N-cyclohexyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-N-2-propyn-1-yl-3-piperidinecarboxamide](/img/structure/B6131027.png)
![2-[(3-methylbenzyl)thio]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6131035.png)
![1-cyclopropyl-5-{[4-(4-fluorobenzyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6131042.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6131058.png)
![4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide](/img/structure/B6131060.png)
![6-methyl-1-(4-methylphenyl)-2-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone hydrochloride](/img/structure/B6131066.png)

![4-(2,4-dimethoxybenzyl)-3-[2-oxo-2-(1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B6131071.png)
![2-methyl-3-phenyl-7-(2-phenylethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6131085.png)
![[1-(2,1,3-benzothiadiazol-5-ylmethyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B6131089.png)


![N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]ethanamine](/img/structure/B6131112.png)